5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Molecular Docking Antifungal Target CYP51

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is distinguished by its specific 3,4-dimethoxyphenyl motif at the 5-position—a substitution pattern computationally validated to achieve superior CYP51 binding affinity (–7.73134 kcal/mol) versus closely related analogs. Empirical antimicrobial screening confirms activity exceeding ampicillin, making it an ideal positive control for assay validation. The derivative 6h demonstrated anticancer potency surpassing imatinib in 36 cell lines (NCI-H522 %GI=53.24; K-562 %GI=47.22 at 10 µM). Substituting this precise substitution pattern risks losing target engagement and assay reproducibility. Rapid docking runtime (7 s) enables efficient virtual screening workflows. Procure as a benchmark standard for antifungal, antibacterial, and anticancer lead optimization programs.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 60135-71-9
Cat. No. B1269511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS60135-71-9
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)N)OC
InChIInChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
InChIKeyOZWPUJJRZSGNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 60135-71-9): Procurement and Scientific Selection Considerations for a Heterocyclic Scaffold with Differentiated Binding and Antimicrobial Potential


5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazol-2-amine class, characterized by a 3,4-dimethoxyphenyl substituent at the 5-position [1]. This scaffold is widely investigated in medicinal chemistry for its versatility in generating bioactive molecules. Basic physicochemical data and spectral characterization are accessible through standard chemical databases [2].

Procurement Risk Alert: Why 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Other 1,3,4-Oxadiazol-2-amines


Within the 1,3,4-oxadiazol-2-amine class, subtle variations in the aryl substituent at the 5-position profoundly impact molecular recognition and biological outcome. Computational studies demonstrate that even among closely related analogs, binding affinities to a common therapeutic target can vary significantly [1]. Furthermore, empirical antimicrobial screening indicates that the 3,4-dimethoxyphenyl motif confers a specific activity advantage relative to other substitution patterns [2]. Substituting this compound with a generic oxadiazole derivative lacking the precise dimethoxyphenyl arrangement risks loss of target engagement and the observed functional activity, undermining assay reproducibility and lead optimization efforts.

Quantitative Differentiation Evidence: 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine vs. In-Class Analogs


Evidence Item 1: Superior In Silico Binding Affinity to Lanosterol 14α-Demethylase (CYP51) vs. Three Closest Oxadiazole Analogs

A molecular docking study evaluated four novel oxadiazole derivatives against human lanosterol 14α-demethylase (CYP51; PDB ID: 3JUS), a key enzyme in sterol biosynthesis and a validated antifungal drug target. Among the series, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 4) exhibited the highest binding affinity [1].

Molecular Docking Antifungal Target CYP51

Evidence Item 2: Enhanced Antimicrobial Activity Relative to Ampicillin

In a study of oxadiazole derivatives for antimicrobial activity, compounds including 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine were found to be more effective than the standard antibiotic ampicillin [1]. Specific minimum inhibitory concentration (MIC) values were not provided in the abstracted data.

Antimicrobial Oxadiazole Antibiotic

Evidence Item 3: Anticancer Activity of a Direct Derivative vs. Imatinib

A derivative, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h), demonstrated significant anticancer activity in a single-dose (10 µM) NCI 60-cell line panel. Compound 6h exhibited better % Growth Inhibition (GI) than the standard drug imatinib across 36 common cell lines [1].

Anticancer Cytotoxicity Oxadiazole

Evidence Item 4: Computational Lead-Likeness and Docking Efficiency

The same in silico study identified 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a potential lead compound based on its superior docking score and rapid docking run time (7 seconds) [1]. This suggests favorable computational properties for further virtual screening and optimization campaigns.

Lead Optimization Computational Chemistry Drug Design

Validated Application Scenarios for 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine in Scientific and Industrial Workflows


Scenario 1: Antifungal Lead Identification and Optimization

Leverage the demonstrated superior in silico binding affinity to CYP51 (–7.73134 kcal/mol) [1] to prioritize this compound as a starting point for antifungal drug discovery. The short docking run time (7 s) facilitates rapid virtual screening and analog design [1].

Scenario 2: Antimicrobial Activity Screening

Utilize this compound as a positive control or benchmark in antimicrobial assays, given its reported efficacy exceeding that of ampicillin [2]. This can help validate assay sensitivity and identify novel antibacterial leads.

Scenario 3: Anticancer Scaffold Derivatization

Employ the 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine core as a template for synthesizing novel anticancer agents. The derivative 6h achieved %GI values of 53.24 (NCI-H522) and 47.22 (K-562) at 10 µM, outperforming imatinib in 36 cell lines [3]. This supports structure-activity relationship (SAR) studies and lead expansion.

Scenario 4: Computational Chemistry and Virtual Screening Workflows

Incorporate this compound into computational docking libraries for CYP51 or related sterol biosynthesis targets. The favorable binding energy and rapid docking convergence [1] make it a suitable reference ligand for validating docking protocols and scoring functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.